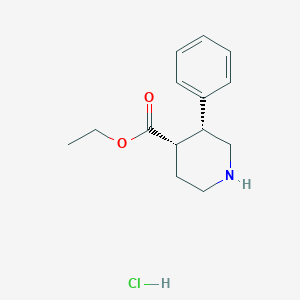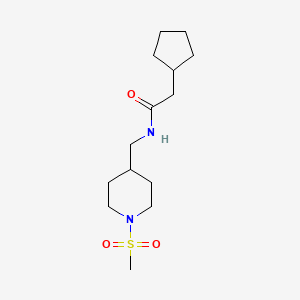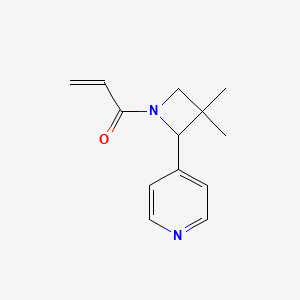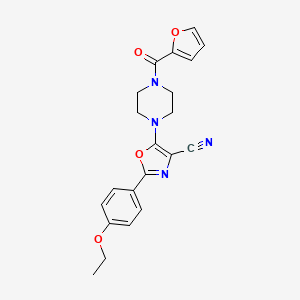
cis-Ethyl-3-Phenylpiperidin-4-carboxylat-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H20ClNO2 and its molecular weight is 269.77. The purity is usually 95%.
BenchChem offers high-quality cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Piperidine, einschließlich Ethyl cis-3-Phenylpiperidin-4-carboxylat-Hydrochlorid, dienen als wichtige Bausteine in der Wirkstoffentwicklung. Ihre sechsgliedrige heterozyklische Struktur, die ein Stickstoffatom und fünf Kohlenstoffatome enthält, macht sie vielseitig einsetzbar für die Konstruktion pharmazeutischer Wirkstoffe. Forscher haben verschiedene synthetische Wege untersucht, um substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone zu erzeugen . Insbesondere spielt die Piperidin-Einheit eine entscheidende Rolle bei der Optimierung von Arzneistoffeigenschaften wie Bioverfügbarkeit, Bindungsaffinität und metabolische Stabilität.
Chirale Optimierung
Ethyl cis-3-Phenylpiperidin-4-carboxylat-Hydrochlorid wurde hinsichtlich der chiralen Optimierung untersucht. Nebenprodukte, die von Piperidin-Derivaten (insbesondere (S oder R)-Ethylpiperidin-3-carboxylat) abgeleitet sind, wurden als Ausgangsmaterialien für die Verbesserung der Chiralität in Arzneistoffmolekülen verwendet . Das Vorhandensein des Piperidinrings ist für das Erreichen der gewünschten Stereochemie unerlässlich.
Wirkmechanismus
- Piperidines are essential synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals and alkaloids .
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can impact cell growth and survival. Furthermore, this compound can alter the expression of specific genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and cytotoxicity. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. Understanding the dosage-dependent effects of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride: is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, it can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. For example, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and lipid metabolism, thereby affecting metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride within cells can influence its biological activity and function .
Subcellular Localization
The subcellular localization of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, metabolic processes, or protein synthesis. The subcellular localization of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride can also influence its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
ethyl (3R,4S)-3-phenylpiperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H/t12-,13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNBLWBHPDETJV-QNTKWALQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC[C@H]1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2531329.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)


![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)


![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

